Candoxatrilat
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Overview
Description
Candoxatrilat is a potent inhibitor of neutral endopeptidase (neprilysin), an enzyme that degrades and inactivates a number of bioactive peptides. It is the active form of the prodrug candoxatril, which is used in the treatment of chronic heart failure . The chemical formula of this compound is C20H33NO7, and it is classified as a dicarboxylic acid monoamide .
Preparation Methods
Candoxatrilat is synthesized through the formal condensation between the amino group of cis-4-aminocyclohexanecarboxylic acid and the cyclopentanecarboxylic acid group of 1-[(2S)-2-carboxy-3-(2-methoxyethoxy)propyl]cyclopentanecarboxylic acid . The industrial production methods involve the use of specific reaction conditions to ensure the correct stereochemistry and purity of the compound .
Chemical Reactions Analysis
Candoxatrilat undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Candoxatrilat has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of neutral endopeptidase and related enzymes.
Biology: Research on this compound helps in understanding the role of neprilysin in various biological processes.
Mechanism of Action
Candoxatrilat exerts its effects by inhibiting neutral endopeptidase (neprilysin), an enzyme that degrades bioactive peptides such as natriuretic peptides, bradykinin, and adrenomedullin . By inhibiting neprilysin, this compound increases the availability of these peptides, leading to vasodilation and other beneficial effects in the treatment of chronic heart failure . The molecular targets and pathways involved include the neprilysin enzyme and the signaling pathways regulated by the bioactive peptides .
Comparison with Similar Compounds
Candoxatrilat is unique in its potent inhibition of neutral endopeptidase. Similar compounds include:
Phosphoramidon: Another inhibitor of neprilysin, but with different structural properties and potency.
Thiorphan: A potent inhibitor of neprilysin with a different chemical structure.
Sacubitril: A neprilysin inhibitor used in combination with valsartan for the treatment of heart failure.
This compound stands out due to its specific chemical structure and the resulting pharmacological properties that make it effective in the treatment of chronic heart failure .
Properties
CAS No. |
123122-54-3 |
---|---|
Molecular Formula |
C20H33NO7 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-[[1-[(2S)-2-carboxy-3-(2-methoxyethoxy)propyl]cyclopentanecarbonyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H33NO7/c1-27-10-11-28-13-15(18(24)25)12-20(8-2-3-9-20)19(26)21-16-6-4-14(5-7-16)17(22)23/h14-16H,2-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14?,15-,16?/m0/s1 |
InChI Key |
ACZWIDANLCXHBM-PCKAHOCUSA-N |
Isomeric SMILES |
COCCOC[C@H](CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O |
SMILES |
COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O |
Canonical SMILES |
COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O |
Appearance |
Solid powder |
123122-54-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-((2-carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid candoxatrilat candoxatrilat, 4(S)-cis isomer U 73967 UK 69578 UK 73967 UK-69,578 UK-69578 UK-73,967 UK-73967 |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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